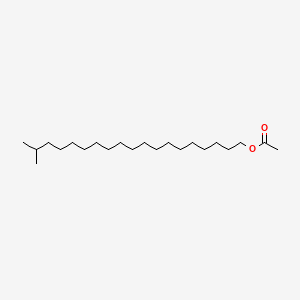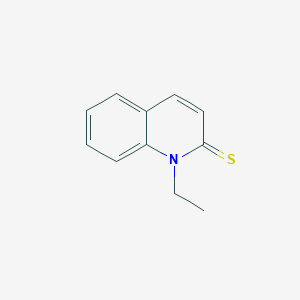![molecular formula C11H11F3N2O3 B13757775 ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate CAS No. 71235-95-5](/img/structure/B13757775.png)
ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate is a chemical compound with the molecular formula C11H11F3N2O3 and a molecular weight of 276.212 g/mol. This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate typically involves the reaction of ethyl carbamate with 2-(trifluoromethyl)aniline under specific conditions. One common method involves the use of carbamoyl chlorides formed in situ, which are then reacted with substituted phenols . This one-pot procedure is economical and efficient, avoiding the direct manipulation of sensitive reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium cyanate and palladium catalysts are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its reactivity and binding affinity to various enzymes and receptors. This compound can inhibit or activate specific pathways, leading to its desired effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-[4-(trifluoromethyl)phenyl]carbamate
- 2-(4-acetamidophenoxy)ethyl N-(3-(trifluoromethyl)phenyl)carbamate
Uniqueness
Ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate is unique due to its specific trifluoromethyl substitution on the phenyl ring, which imparts distinct chemical and physical properties. This makes it more reactive and versatile compared to similar compounds.
Properties
CAS No. |
71235-95-5 |
|---|---|
Molecular Formula |
C11H11F3N2O3 |
Molecular Weight |
276.21 g/mol |
IUPAC Name |
ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C11H11F3N2O3/c1-2-19-10(18)16(9(15)17)8-6-4-3-5-7(8)11(12,13)14/h3-6H,2H2,1H3,(H2,15,17) |
InChI Key |
FTERQIIEPDJLQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C1=CC=CC=C1C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


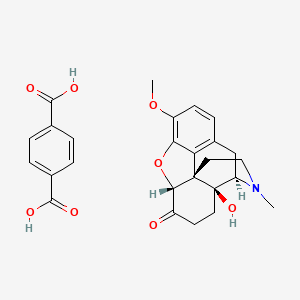
![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)
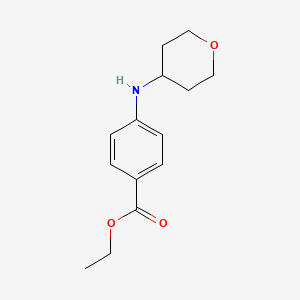

![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)
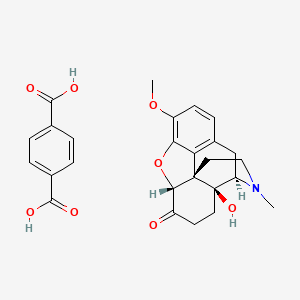
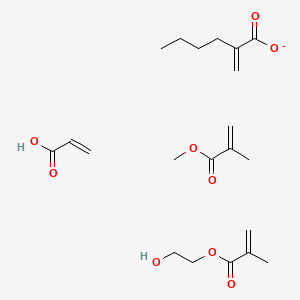
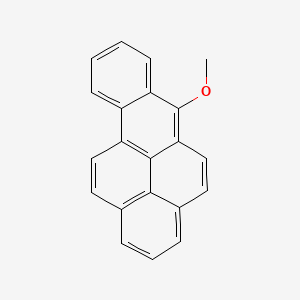

![6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757744.png)
